molecular formula C17H15F3N2O3 B4510910 1-(2-furylmethyl)-5-oxo-N-[3-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide

1-(2-furylmethyl)-5-oxo-N-[3-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide

Cat. No. B4510910
M. Wt: 352.31 g/mol
InChI Key: UUGBBBOLYAVBDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrrolidin-2-ones and their derivatives, like 1-(2-furylmethyl)-5-oxo-N-[3-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide, involves the reaction of different precursor molecules under specific conditions. For instance, N(3)-Aryl-N(5)-phenyl-6-amino-4-aryl(2-furyl)-2-thioxo-1,2,3,4-tetrahydropyridine-3,5-dicarboxamides, which share structural similarities, are synthesized through interactions of N-phenyl-3-aryl(2-furyl)-2-cyanoacrylamides with 3-amino-3-thioxopropananilides under Michael reaction conditions (Dyachenko, Krasnikov, & Khorik, 2008).

Molecular Structure Analysis

The molecular structure of compounds related to 1-(2-furylmethyl)-5-oxo-N-[3-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide is confirmed using spectroscopic techniques like NMR and IR spectrometry. These techniques provide information about the presence of specific functional groups and the overall molecular framework. For example, in the synthesis of related compounds, the IR spectra typically contain bands corresponding to alcoholic hydroxyl, enol hydroxyl, amide, and ketone groups. The 1H NMR spectra reveal characteristic peaks indicating the formation of pyrrolidin-2-one derivatives (Rubtsova et al., 2020).

Chemical Reactions and Properties

The chemical reactivity of pyrrolidine derivatives, including 1-(2-furylmethyl)-5-oxo-N-[3-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide, often involves transformations under acidic conditions. Acid-catalyzed transformations of related compounds, such as N-(5-methyl-2-furyl)ethyl 3-aminothieno[2,3-b]pyridine-2-carboxamides, lead to furan ring opening and the formation of new fused heterocyclic systems (Stroganova, Vasilin, & Krapivin, 2016).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, many trifluoromethyl-containing compounds exhibit biological activity due to the unique properties of the trifluoromethyl group .

Safety and Hazards

The safety and hazards associated with this compound would likely depend on its specific properties. For example, many trifluoromethyl-containing compounds are considered hazardous and can cause eye, skin, and respiratory tract irritation .

Future Directions

The future research directions for this compound could involve exploring its potential applications in various fields, such as pharmaceuticals and agrochemicals, given the unique properties of its functional groups .

properties

IUPAC Name

1-(furan-2-ylmethyl)-5-oxo-N-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O3/c18-17(19,20)12-3-1-4-13(8-12)21-16(24)11-7-15(23)22(9-11)10-14-5-2-6-25-14/h1-6,8,11H,7,9-10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUGBBBOLYAVBDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CO2)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-furylmethyl)-5-oxo-N-[3-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide
Reactant of Route 2
Reactant of Route 2
1-(2-furylmethyl)-5-oxo-N-[3-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide
Reactant of Route 3
1-(2-furylmethyl)-5-oxo-N-[3-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide
Reactant of Route 4
Reactant of Route 4
1-(2-furylmethyl)-5-oxo-N-[3-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide
Reactant of Route 5
1-(2-furylmethyl)-5-oxo-N-[3-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide
Reactant of Route 6
Reactant of Route 6
1-(2-furylmethyl)-5-oxo-N-[3-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.